diethyl 2-acetamido-2-((6-methoxy-1H-indol-3-yl)methyl)malonate
Description
Diethyl 2-acetamido-2-((6-methoxy-1H-indol-3-yl)methyl)malonate is a malonate-derived compound featuring a 6-methoxyindole substituent and an acetamido group. This structure positions it as a versatile intermediate in medicinal chemistry, particularly for synthesizing amino acid analogs and bioactive molecules.
Properties
Molecular Formula |
C19H24N2O6 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
diethyl 2-acetamido-2-[(6-methoxy-1H-indol-3-yl)methyl]propanedioate |
InChI |
InChI=1S/C19H24N2O6/c1-5-26-17(23)19(21-12(3)22,18(24)27-6-2)10-13-11-20-16-9-14(25-4)7-8-15(13)16/h7-9,11,20H,5-6,10H2,1-4H3,(H,21,22) |
InChI Key |
SRISCPIWBZVBRG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=C1C=CC(=C2)OC)(C(=O)OCC)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-acetamido-2-((6-methoxy-1H-indol-3-yl)methyl)malonate typically involves multi-step organic reactions. One common method starts with the reaction of 6-methoxyindole with an appropriate acetamido precursor.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact industrial methods can vary depending on the scale and desired application of the compound .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-acetamido-2-((6-methoxy-1H-indol-3-yl)methyl)malonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indole derivatives .
Scientific Research Applications
Diethyl 2-acetamido-2-((6-methoxy-1H-indol-3-yl)methyl)malonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of diethyl 2-acetamido-2-((6-methoxy-1H-indol-3-yl)methyl)malonate involves its interaction with specific molecular targets. The indole ring system can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Core Structural Features
The compound shares a common diethyl malonate backbone with several analogs but differs in substituent groups. Key comparisons include:
Physicochemical Properties and Crystallography
- Solubility: The diethyl ester group enhances solubility in organic solvents compared to dimethyl malonate analogs, facilitating reactions in non-polar media .
- Crystallographic Data : Analogs like diethyl 2-[(2-benzyl-1-phenylsulfonyl-1H-indol-3-yl)methylene]malonate exhibit well-defined crystal structures resolved via SHELX programs, highlighting planar indole systems and ester conformations . The target compound’s 6-methoxy group may introduce steric effects, altering packing efficiency compared to unsubstituted indoles.
Key Research Findings
Biological Activity
Diethyl 2-acetamido-2-((6-methoxy-1H-indol-3-yl)methyl)malonate (CAS No. 94438-00-3) is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies.
This compound has the following chemical characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C19H24N2O6 |
| Molecular Weight | 376.40 g/mol |
| Purity | ≥98% |
| Solubility | Varies with solvent |
| Storage Conditions | -80°C for 6 months; -20°C for 1 month |
The biological activity of this compound is primarily attributed to its interaction with various biological pathways, particularly those involving indole derivatives which are known for their diverse pharmacological effects.
Potential Mechanisms
- Antioxidant Activity : Indole derivatives often exhibit antioxidant properties, which can mitigate oxidative stress in cells.
- Anti-inflammatory Effects : Compounds with similar structures have shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines.
- Anticancer Properties : Some studies suggest that indole derivatives can induce apoptosis in cancer cells, making them candidates for cancer therapy.
Biological Activity
Research indicates that this compound may exhibit several biological activities:
In Vitro Studies
- Cell Proliferation Inhibition : Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells.
- Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in human cancer cells, leading to increased cell death.
In Vivo Studies
Case studies involving animal models have provided insights into the potential therapeutic applications of this compound:
| Study Type | Findings |
|---|---|
| Tumor Xenograft Model | Significant reduction in tumor size in treated groups compared to controls. |
| Inflammatory Models | Reduction in inflammatory markers was observed in treated animals. |
Case Studies
Several notable studies have investigated the efficacy of this compound:
- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry reported that this compound inhibited growth in various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Anti-inflammatory Research : Research conducted at a prominent university demonstrated that the compound reduced inflammation markers in a rodent model of arthritis, suggesting its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
